molecular formula C13H6Cl2N2O2 B12941918 2,9-Dichloro-5-nitroacridine CAS No. 670241-56-2

2,9-Dichloro-5-nitroacridine

Cat. No.: B12941918
CAS No.: 670241-56-2
M. Wt: 293.10 g/mol
InChI Key: JCUQKVAROIZEMP-UHFFFAOYSA-N
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Description

2,9-Dichloro-5-nitroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₆Cl₂N₂O₂. It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. Acridines are characterized by their three-ring structure, which includes nitrogen atoms, making them versatile for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dichloro-5-nitroacridine typically involves the nitration and chlorination of acridine derivatives. One common method includes the following steps:

    Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Chlorination: The nitrated acridine is then subjected to chlorination using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce chlorine atoms at the 2 and 9 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the nitration and chlorination steps.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,9-Dichloro-5-nitroacridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 9 positions can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl₂).

Common Reagents and Conditions

    Substitution: Reagents such as potassium carbonate (K₂CO₃) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation or chemical reduction using SnCl₂ in acidic conditions is employed for the reduction of the nitro group.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields 2,9-dichloro-5-aminoacridine.

    Substituted Acridines: Nucleophilic substitution reactions yield various substituted acridines depending on the nucleophile used.

Scientific Research Applications

2,9-Dichloro-5-nitroacridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of antimalarial and anticancer agents. Acridine derivatives have shown promising activity against various cancer cell lines and malaria parasites.

    Biological Studies: Due to its ability to intercalate with DNA, it is used in studies related to DNA-binding and as a fluorescent probe for nucleic acid staining.

    Material Science: Acridine derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,9-Dichloro-5-nitroacridine primarily involves its interaction with DNA. The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation is facilitated by π-π stacking interactions and hydrogen bonding. The compound’s ability to intercalate with DNA makes it a potent antitumor and antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    2,9-Dichloroacridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroacridine: Lacks the chlorine atoms, which affects its chemical reactivity and biological activity.

    9-Aminoacridine: Contains an amino group instead of a nitro group, leading to different biological activities and applications.

Uniqueness

2,9-Dichloro-5-nitroacridine is unique due to the presence of both nitro and chloro substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications, making it valuable in medicinal chemistry and material science.

Properties

CAS No.

670241-56-2

Molecular Formula

C13H6Cl2N2O2

Molecular Weight

293.10 g/mol

IUPAC Name

2,9-dichloro-5-nitroacridine

InChI

InChI=1S/C13H6Cl2N2O2/c14-7-4-5-10-9(6-7)12(15)8-2-1-3-11(17(18)19)13(8)16-10/h1-6H

InChI Key

JCUQKVAROIZEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=C2Cl)Cl

Origin of Product

United States

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